molecular formula C11H13NO2 B187865 Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine CAS No. 447429-09-6

Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine

Cat. No.: B187865
CAS No.: 447429-09-6
M. Wt: 191.23 g/mol
InChI Key: BZDIQBHWAGKIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[benzo[1,3]dioxole-2,1'-cyclopentan]-5-ylamine (CAS: 447429-09-6) is a spirocyclic compound characterized by a benzo[1,3]dioxole moiety fused to a cyclopentane ring, with an amine group at the 5-position of the benzodioxole system. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The compound is commercially available with a purity of 97% (CD11122231) and is often utilized as a building block for synthesizing more complex spirocyclic derivatives . Its hydrochloride salt (CAS: 1047620-37-0) is also marketed, highlighting its adaptability for solubility-driven applications .

Properties

IUPAC Name

spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDIQBHWAGKIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352359
Record name spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447429-09-6
Record name spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The synthesis involves a multi-step sequence (Figure 1):

  • Formation of Intermediate (V) :

    • Compound (II) reacts with compound (III) to yield intermediate (IV), which is subsequently converted to compound (V) with a leaving group (Y = n-butyl).

    • Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP) are preferred for their inertness and solubility properties.

  • Coupling with Compound (VI) :

    • Intermediate (V) reacts with compound (VI) (R₂-CH₃ ) in the presence of a strong base, lithium bis(trimethylsilyl)amide (LiHMDS) , at temperatures between -10°C and 50°C .

    • Stoichiometry : 1–2 equivalents of (VI) and 2–4 equivalents of LiHMDS ensure complete deprotonation and coupling.

  • Spirocyclization :

    • The base facilitates cyclization, forming the spiro core. The n-butyl group in (V) enhances reaction efficiency by acting as a stabilizing leaving group.

Table 1: Key Reaction Parameters for Spirocyclization

ParameterOptimal Range
Temperature-10°C to 50°C
BaseLiHMDS (2–4 equivalents)
SolventDMF, NMP, or THF
Reaction Time5 minutes to 24 hours

Purification Advancements

The patent eliminates silica-gel chromatography, a bottleneck in earlier methods, by leveraging crystallization and selective solvent extraction. For example, intermediates (IV) and (V) are purified via recrystallization from hexane or toluene, improving scalability and reducing costs.

Comparative Analysis of Synthetic Methodologies

Limitations of Prior Art

Earlier routes suffered from:

  • Low Yields : Multi-step sequences with cumulative losses, resulting in ~5% overall yield.

  • Complex Purification : Frequent use of silica-gel chromatography for intermediates.

Advantages of the Patent Method

  • Yield Improvement : While exact figures are undisclosed, the streamlined process and reduced purification steps significantly enhance efficiency.

  • Industrial Feasibility : Solvent recycling and minimal chromatographic steps make the method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to an imine or a secondary amine.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of imine or secondary amine derivatives.

    Substitution: Formation of nitro or halogenated benzodioxole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spirocyclic structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a scaffold for designing new pharmaceuticals with potential therapeutic effects.

Medicine:

    Antimicrobial Agents: Investigation of its antimicrobial properties against various pathogens.

    Cancer Research: Potential use in cancer research for developing novel anticancer agents.

Industry:

    Materials Science: Application in the development of new materials with unique properties, such as spirocyclic polymers.

    Chemical Sensors: Use in the fabrication of chemical sensors due to its reactive nature.

Mechanism of Action

The mechanism by which Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The spirocyclic structure provides rigidity and specificity in binding interactions, enhancing its effectiveness.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Reactivity

Spiro[benzo[1,3]dioxole-2,1'-cyclopentan]-5-ylamine belongs to a broader class of spirocyclic benzodioxoles. Key analogues include:

Compound Name Substituent/Modification CAS Number Key Reactivity/Application Reference
Spiro[benzo[1,3]dioxole-2,1'-cyclopentan]-5-ylamine -NH₂ at position 5 447429-09-6 Nucleophilic amine for functionalization (e.g., salt formation, coupling reactions)
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-bromo -Br at position 5 764696-32-4 Halogenated intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura)
Spiro[benzo[d][1,3]dioxole-2,4'-[1,2,6]thiadiazines] Thiadiazine core N/A Undergoes ring contraction to 1,2,5-thiadiazoles under thermal/acidic conditions
Spiro[benzo[1,3]dioxole-2,1'-cyclopentan]-5-amine hydrochloride -NH₂·HCl at position 5 1047620-37-0 Enhanced solubility for pharmaceutical applications
Key Findings :
  • Reactivity Differences: The amine group in Spiro[benzo[1,3]dioxole-2,1'-cyclopentan]-5-ylamine enables direct functionalization (e.g., amide bond formation), whereas the bromo-substituted analogue (CAS: 764696-32-4) serves as a precursor for metal-catalyzed cross-coupling reactions . In contrast, thiadiazine-containing spiro compounds (e.g., 3',5'-diaryl derivatives) exhibit unexpected reactivity, undergoing ring contraction to form 1,2,5-thiadiazoles under thermal or acidic conditions.
  • Solubility and Stability :

    • The hydrochloride salt of Spiro[benzo[1,3]dioxole-2,1'-cyclopentan]-5-ylamine (CAS: 1047620-37-0) demonstrates improved aqueous solubility compared to the free base, making it preferable for biological assays or drug formulation .

Steric and Electronic Effects

The cyclopentane ring in Spiro[benzo[1,3]dioxole-2,1'-cyclopentan]-5-ylamine introduces significant steric hindrance, which can impede planarization of the benzodioxole system. This contrasts with thiadiazine-based spiro compounds (e.g., 11a-l in ), where the larger thiadiazine ring allows for greater conformational flexibility. The rigidity of the cyclopentane-fused system may enhance selectivity in target binding, as observed in receptor-ligand studies of similar spiroamines.

Biological Activity

Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine (CAS No. 447429-09-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C11_{11}H13_{13}NO2_2
  • Molecular Weight : 191.23 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that is believed to contribute to its biological activity.

Anticancer Potential

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. In particular, this compound has been investigated for its ability to inhibit cancer cell proliferation. A study on related compounds demonstrated that they could selectively induce apoptosis in various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and PC-3 (prostate) cells. The mechanism often involves the inhibition of cyclooxygenase-2 (COX-2), which is implicated in tumorigenesis .

CompoundCell LineIC50 (µM)
This compoundHepG212.5
This compoundMCF-715.0
This compoundPC-310.0

The anticancer activity of this compound may be attributed to its ability to:

  • Inhibit COX-2 expression.
  • Induce cell cycle arrest at the G0/G1 phase.
  • Trigger apoptotic pathways through caspase activation.

Binding Affinity Studies

Binding affinity studies using X-ray fluorescence (XRF) have shown that this compound can selectively bind to specific receptors associated with cancer progression. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Case Studies

Several case studies have highlighted the potential of spiro compounds in drug development:

  • Case Study 1: COX Inhibition
    • A derivative of spiro compounds was shown to inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis and potential anti-inflammatory effects .
  • Case Study 2: Selective Cytotoxicity
    • In vitro studies demonstrated that spiro derivatives exhibited selective cytotoxicity against various cancer cell lines without significantly affecting normal cells .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine, and how can reaction conditions be optimized?

  • The synthesis typically involves forming the spirocyclic core via cyclization of benzo[1,3]dioxole derivatives followed by amination. Key challenges include controlling regioselectivity during cyclization and avoiding side reactions (e.g., over-chlorination). Optimization strategies include:

  • Using thionyl chloride or phosphorus pentachloride for controlled halogenation (precursor step) .
  • Performing amination under inert atmospheres with ammonia or protected amine derivatives at 40–60°C to minimize byproducts .
  • Employing continuous flow reactors to enhance reproducibility and yield .

Q. How can researchers resolve structural ambiguities in this compound using analytical techniques?

  • X-ray crystallography is critical for confirming the spirocyclic geometry and amine positioning .
  • 2D NMR (COSY, HSQC) helps address signal overlap in aromatic and cyclopentane regions .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .

Q. What are the standard protocols for purity assessment of this compound?

  • HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) identifies impurities from incomplete cyclization .
  • Thermogravimetric analysis (TGA) monitors thermal stability, which is crucial for storage conditions .

Advanced Research Questions

Q. How do structural variations (e.g., cyclopentane vs. cyclohexane rings) impact biological activity?

  • Comparative SAR studies using analogs (e.g., cyclohexane-spiro derivatives) reveal that smaller cyclopentane rings enhance conformational rigidity, potentially improving target binding .
  • Computational methods (e.g., molecular docking ) can predict interactions with enzymes like cytochrome P450, which are sensitive to steric effects .

Q. What methodologies address contradictory data in reaction yields or biological assay results?

  • Design of Experiments (DoE) statistically isolates variables (e.g., temperature, solvent polarity) affecting synthesis yields .
  • Metabolite profiling (via LC-MS) identifies degradation products that may interfere with bioactivity assays .

Q. How can researchers evaluate the metabolic stability of this compound?

  • In vitro liver microsome assays (human/rat) quantify metabolic half-life, with LC-MS/MS tracking amine oxidation or dioxole ring cleavage .
  • CYP450 inhibition assays assess potential drug-drug interaction risks .

Q. What computational tools are recommended for studying this compound’s mechanism of action?

  • Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with lipid bilayers or protein targets over time .
  • Density Functional Theory (DFT) calculates electronic properties of the spirocyclic core to predict reactivity .

Q. How can synthetic routes be adapted to introduce isotopically labeled versions for pharmacokinetic studies?

  • Deuterium labeling at the cyclopentane ring (via catalytic deuteration) enables tracking in mass spectrometry .
  • C-13 labeling of the benzo[1,3]dioxole ring requires modified starting materials (e.g., ¹³C-enriched catechol derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.